1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Description
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as DFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFPM is a pyrazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Scientific Research Applications
Luminescence Sensing Applications
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential as fluorescence sensors for detecting benzaldehyde derivatives, including benzaldehyde and m-methylbenzaldehydes. The unique luminescence sensing capabilities of these frameworks could be leveraged for chemical detection and analysis in various industrial and environmental monitoring applications (Shi et al., 2015).
Organic Synthesis and Fluorination
A transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatic carboxylic acids, including pyrazole derivatives, has been developed. This method facilitates the synthesis of fluorinated compounds, which are valuable in pharmaceutical chemistry and materials science (Yuan et al., 2017).
Fluorescent Property Evaluation
The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescent properties in the blue region of the visible spectrum under ultraviolet radiation, indicate potential applications in the development of fluorescent materials for optical devices and sensors (Hasan et al., 2011).
Molecular Logic Devices
Studies on 1,3,5-triarylpyrazolines as pH-driven off-on-off molecular logic devices showcase their application in creating intelligent materials capable of responding to pH changes. These materials could find uses in biochemistry and nanotechnology for designing responsive systems and sensors (ZammitRamon et al., 2015).
Crystal Structure Analysis
Research on the crystal structures of N-substituted pyrazolines, including those with fluorophenyl groups, contributes to the understanding of molecular conformations and interactions. This knowledge is crucial for designing drugs and materials with specific properties (Loh et al., 2013).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-3-8-16(12(2)9-11)21-17(10-15(20-21)18(22)23)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWARNBDEIYEZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
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